molecular formula C19H20F3NO4 B1205520 (S)-fluazifop-butyl CAS No. 79241-47-7

(S)-fluazifop-butyl

Cat. No. B1205520
CAS RN: 79241-47-7
M. Wt: 383.4 g/mol
InChI Key: VAIZTNZGPYBOGF-ZDUSSCGKSA-N
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Patent
US04414391

Procedure details

Sodium (6.9 g, 0.3 mol) was added to n-butanol (200 ml) under nitrogen. When the sodium had reacted, the solution was cooled to room temperature and hydroquinone (16.5 g, 0.15 mol) was added. The temperature was raised to 45° and n-butyl 2-bromoacrylate (26 g, 0.125 mol) was added dropwise. When the acrylate had all been added, the mixture was stirred for 20 hours and then 2-chloro-5-trifluoromethylpyridine (27.2 g, 0.15 mol) was added. The resulting mixture was heated for 30 hours at 65°, allowed to cool, treated with carbon and filtered through Celite. The resulting solution was made up to 500 ml with n-butanol and a hydrogenation catalyst (10% palladium on carbon; 0.5 g) was added. The crude product was hydrogenated at ambient temperature and pressure until hydrogen uptake ceased to give n-butyl 2-[4-(5-trifluoromethylpyridin-2-yloxy)phenoxy]propionate.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
n-butyl 2-bromoacrylate
Quantity
26 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([CH:9]=[CH:8][C:6]([OH:7])=[CH:5][CH:4]=1)[OH:3].Br[C:11](=[CH2:19])[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13].C([O-])(=O)C=C.Cl[C:26]1[CH:31]=[CH:30][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:28][N:27]=1>C(O)CCC>[F:33][C:32]([F:35])([F:34])[C:29]1[CH:30]=[CH:31][C:26]([O:3][C:2]2[CH:9]=[CH:8][C:6]([O:7][CH:11]([CH3:19])[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13])=[CH:5][CH:4]=2)=[N:27][CH:28]=1 |^1:0|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
16.5 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
n-butyl 2-bromoacrylate
Quantity
26 g
Type
reactant
Smiles
BrC(C(=O)OCCCC)=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Six
Name
Quantity
27.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 45°
ADDITION
Type
ADDITION
Details
all been added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated for 30 hours at 65°
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
treated with carbon
FILTRATION
Type
FILTRATION
Details
filtered through Celite
ADDITION
Type
ADDITION
Details
a hydrogenation catalyst (10% palladium on carbon; 0.5 g) was added
CUSTOM
Type
CUSTOM
Details
was hydrogenated at ambient temperature

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)OCCCC)C)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04414391

Procedure details

Sodium (6.9 g, 0.3 mol) was added to n-butanol (200 ml) under nitrogen. When the sodium had reacted, the solution was cooled to room temperature and hydroquinone (16.5 g, 0.15 mol) was added. The temperature was raised to 45° and n-butyl 2-bromoacrylate (26 g, 0.125 mol) was added dropwise. When the acrylate had all been added, the mixture was stirred for 20 hours and then 2-chloro-5-trifluoromethylpyridine (27.2 g, 0.15 mol) was added. The resulting mixture was heated for 30 hours at 65°, allowed to cool, treated with carbon and filtered through Celite. The resulting solution was made up to 500 ml with n-butanol and a hydrogenation catalyst (10% palladium on carbon; 0.5 g) was added. The crude product was hydrogenated at ambient temperature and pressure until hydrogen uptake ceased to give n-butyl 2-[4-(5-trifluoromethylpyridin-2-yloxy)phenoxy]propionate.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
n-butyl 2-bromoacrylate
Quantity
26 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([CH:9]=[CH:8][C:6]([OH:7])=[CH:5][CH:4]=1)[OH:3].Br[C:11](=[CH2:19])[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13].C([O-])(=O)C=C.Cl[C:26]1[CH:31]=[CH:30][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:28][N:27]=1>C(O)CCC>[F:33][C:32]([F:35])([F:34])[C:29]1[CH:30]=[CH:31][C:26]([O:3][C:2]2[CH:9]=[CH:8][C:6]([O:7][CH:11]([CH3:19])[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13])=[CH:5][CH:4]=2)=[N:27][CH:28]=1 |^1:0|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
16.5 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Four
Name
n-butyl 2-bromoacrylate
Quantity
26 g
Type
reactant
Smiles
BrC(C(=O)OCCCC)=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Six
Name
Quantity
27.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 45°
ADDITION
Type
ADDITION
Details
all been added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated for 30 hours at 65°
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
treated with carbon
FILTRATION
Type
FILTRATION
Details
filtered through Celite
ADDITION
Type
ADDITION
Details
a hydrogenation catalyst (10% palladium on carbon; 0.5 g) was added
CUSTOM
Type
CUSTOM
Details
was hydrogenated at ambient temperature

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(OC(C(=O)OCCCC)C)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.